molecular formula C16H30N2O2 B6899558 N-(4-methoxycyclohexyl)-N,2,6-trimethylpiperidine-1-carboxamide

N-(4-methoxycyclohexyl)-N,2,6-trimethylpiperidine-1-carboxamide

Cat. No.: B6899558
M. Wt: 282.42 g/mol
InChI Key: VBLLACHUAIYUCH-UHFFFAOYSA-N
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Description

N-(4-methoxycyclohexyl)-N,2,6-trimethylpiperidine-1-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring substituted with a methoxycyclohexyl group and a carboxamide functional group, making it an interesting subject for chemical research and development.

Properties

IUPAC Name

N-(4-methoxycyclohexyl)-N,2,6-trimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-12-6-5-7-13(2)18(12)16(19)17(3)14-8-10-15(20-4)11-9-14/h12-15H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLLACHUAIYUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)N(C)C2CCC(CC2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxycyclohexyl)-N,2,6-trimethylpiperidine-1-carboxamide typically involves multiple steps, including catalytic hydrogenation, oxidation, and displacement reactions. One common method involves the catalytic hydrogenation of a precursor compound, followed by oxidation using Jones reagent in a microreactor. The final product is obtained through a series of displacement reactions and hydrolysis steps .

Industrial Production Methods

Industrial production of this compound often employs continuous catalytic oxidation processes, utilizing hydrogen peroxide as an oxidizing agent and molecular sieve-supported phosphotungstic acid as a catalyst. This method is advantageous due to its high yield, low cost, and environmentally friendly nature, as it avoids the generation of hazardous waste .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxycyclohexyl)-N,2,6-trimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, Jones reagent.

    Catalysts: Molecular sieve-supported phosphotungstic acid.

    Solvents: Isopropyl alcohol, toluene.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further modified for specific applications .

Mechanism of Action

The mechanism of action of N-(4-methoxycyclohexyl)-N,2,6-trimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as tyrosine kinases. By binding to these targets, the compound can inhibit kinase activity, leading to the suppression of tumor growth and proliferation. This mechanism is particularly relevant in the context of targeted cancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxycyclohexyl)-N,2,6-trimethylpiperidine-1-carboxamide is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for developing new therapeutic agents with potentially fewer side effects compared to existing drugs .

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